2-nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline
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Overview
Description
2-Nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline is an organic compound with the molecular formula C10H11F3N2O2S This compound is characterized by the presence of a nitro group, a propyl group, and a trifluoromethylsulfonyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline typically involves multiple steps:
Alkylation: The propyl group can be introduced via alkylation, using propyl halides in the presence of a base such as potassium carbonate.
Sulfonylation: The trifluoromethylsulfonyl group is introduced through sulfonylation reactions, often using trifluoromethanesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation, and the employment of more efficient catalysts and solvents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Reduction: 2-amino-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-Nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline exerts its effects depends on its application:
Biochemical Probes: It can interact with specific enzymes or receptors, altering their activity.
Pharmacological Agents: It may inhibit or activate certain biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-propyl-4-(trifluoromethyl)aniline: Similar structure but lacks the sulfonyl group.
2-Nitro-N-ethyl-4-[(trifluoromethyl)sulfonyl]aniline: Similar but with an ethyl group instead of a propyl group.
Uniqueness
2-Nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline is unique due to the combination of its nitro, propyl, and trifluoromethylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions.
Properties
Molecular Formula |
C10H11F3N2O4S |
---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
2-nitro-N-propyl-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C10H11F3N2O4S/c1-2-5-14-8-4-3-7(6-9(8)15(16)17)20(18,19)10(11,12)13/h3-4,6,14H,2,5H2,1H3 |
InChI Key |
GNTZFVDUAXXGCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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